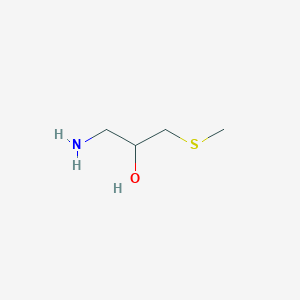
3-Hydroxypent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypent-4-ynoic acid is a unique organic compound characterized by the presence of both a hydroxyl group and an alkyne group. Its molecular formula is C5H6O3, and it has a molecular weight of 114.1 g/mol . This compound is a derivative of 3-hydroxybutyric acid and is used as an intermediate in various chemical reactions, particularly in click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypent-4-ynoic acid can be achieved through several methods. One direct method involves the nucleophilic addition of bis-(TMS) ketene acetals to alkynones, promoted by boron trifluoride etherate (BF3·Et2O) . Another method includes the reaction of L-propargylglycine hydrochloride with sodium nitrite in acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories for scientific applications. The scalability of the synthesis methods mentioned above can be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-oxopent-4-ynoic acid.
Reduction: Formation of 3-hydroxypent-4-ene or 3-hydroxypentane.
Substitution: Formation of 3-chloropent-4-ynoic acid.
Applications De Recherche Scientifique
3-Hydroxypent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyran-2-ones.
Biology: Studied for its role as an antimetabolite and antibacterial agent.
Medicine: Investigated for its potential toxic effects and physiological activity.
Industry: Utilized in click chemistry as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-hydroxypent-4-ynoic acid involves its interaction with various molecular targets. As an antimetabolite, it competes with natural metabolites, thereby inhibiting their normal utilization . Its antibacterial properties are attributed to its ability to interfere with bacterial metabolic processes .
Comparaison Avec Des Composés Similaires
L-beta-ethynylserine: A non-proteinogenic amino acid with similar structural features.
2-amino-3-hydroxypent-4-ynoic acid: Another derivative with comparable properties.
Uniqueness: 3-Hydroxypent-4-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group, which imparts distinct reactivity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
3-hydroxypent-4-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h1,4,6H,3H2,(H,7,8) |
Clé InChI |
ROBNOQIXEHAIPS-UHFFFAOYSA-N |
SMILES canonique |
C#CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



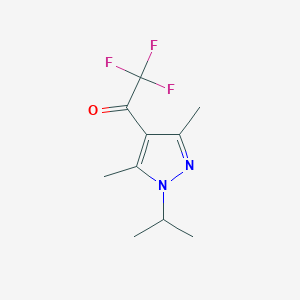

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
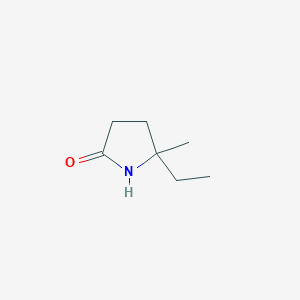
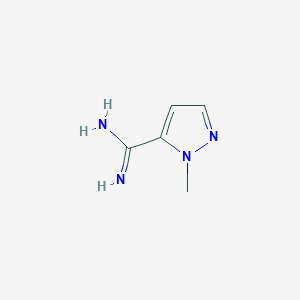
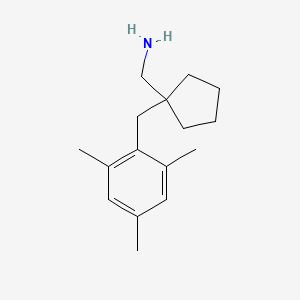
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
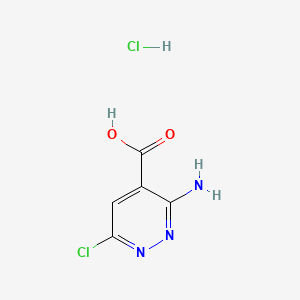
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
